molecular formula C6H14ClNO2 B6223185 (3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride CAS No. 2770359-46-9

(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride

Cat. No. B6223185
CAS RN: 2770359-46-9
M. Wt: 167.6
InChI Key:
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Description

(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride (3-MMHCl), also known as 3-Methyl-α-methylamino-azetidin-3-ol hydrochloride, is a synthetic organic compound used in scientific research applications. It is a derivative of azetidine, an organic heterocyclic compound, and is an important intermediate in the synthesis of organic compounds. 3-MMHCl is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

3-MMHCl has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of other compounds, such as imidazolidinones. In addition, 3-MMHCl has been used as a model compound for studying the structure and reactivity of azetidines.

Mechanism of Action

The mechanism of action of 3-MMHCl is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, 3-MMHCl has been shown to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMHCl have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, 3-MMHCl has been shown to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase. Furthermore, 3-MMHCl has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-MMHCl in laboratory experiments include its availability, low cost, and its ability to act as a catalyst in the synthesis of other compounds. However, there are some limitations to its use. For example, 3-MMHCl is not very soluble in water, so it must be used in an organic solvent. In addition, it may be toxic if ingested, so it should be handled with care.

Future Directions

There are several possible future directions for 3-MMHCl. It could be further studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In addition, it could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used as a model compound for studying the structure and reactivity of azetidines.

Synthesis Methods

3-MMHCl can be synthesized from a variety of starting materials, including 3-methoxy-1-methylazetidine, ethyl chloroformate, and hydrochloric acid. The reaction of 3-methoxy-1-methylazetidine with ethyl chloroformate in the presence of a base, such as sodium carbonate, yields 3-MMHCl. The reaction can be carried out in either aqueous or organic solvents. The product of the reaction is a white crystalline solid that can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride involves the reaction of 3-methoxy-1-methylazetidine with formaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3-methoxy-1-methylazetidine", "formaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-methoxy-1-methylazetidine with formaldehyde in the presence of a catalyst to form (3-methoxy-1-methylazetidin-3-yl)methanol.", "Step 2: Reduce (3-methoxy-1-methylazetidin-3-yl)methanol with sodium borohydride to form the corresponding alcohol.", "Step 3: Quaternize the alcohol with hydrochloric acid to form (3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride." ] }

CAS RN

2770359-46-9

Product Name

(3-methoxy-1-methylazetidin-3-yl)methanol hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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